molecular formula C13H24 B3060997 1-Methylcyclododecene CAS No. 23070-53-3

1-Methylcyclododecene

Cat. No.: B3060997
CAS No.: 23070-53-3
M. Wt: 180.33 g/mol
InChI Key: YWYIHWJAVXCTFB-UHFFFAOYSA-N
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Description

1-Methylcyclododecene is an organic compound with the molecular formula C₁₃H₂₄ It is a derivative of cyclododecene, where a methyl group is attached to the first carbon of the cyclododecene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclododecene can be synthesized through several methods, including:

    Alkylation of Cyclododecene: This involves the reaction of cyclododecene with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

    Dehydration of 1-Methylcyclododecanol: This method involves the dehydration of 1-methylcyclododecanol using a strong acid like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclododecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-methylcyclododecanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrogenation: The compound can be hydrogenated to form 1-methylcyclododecane in the presence of a hydrogenation catalyst such as palladium on carbon.

    Halogenation: It reacts with halogens like bromine to form 1-bromo-1-methylcyclododecane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Hydrogenation: Hydrogen gas with palladium on carbon catalyst under high pressure.

    Halogenation: Bromine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: 1-Methylcyclododecanone.

    Hydrogenation: 1-Methylcyclododecane.

    Halogenation: 1-Bromo-1-methylcyclododecane.

Scientific Research Applications

1-Methylcyclododecene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylcyclododecene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form corresponding ketones. The molecular pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

    Cyclododecene: The parent compound without the methyl group.

    1-Methylcyclododecanone: The oxidized form of 1-methylcyclododecene.

    1-Methylcyclododecane: The hydrogenated form of this compound.

Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This makes it distinct from cyclododecene and its other derivatives.

Properties

IUPAC Name

1-methylcyclododecene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h11H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYIHWJAVXCTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334223
Record name Cyclododecene, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23070-53-3
Record name Cyclododecene, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclododecene
Reactant of Route 2
1-Methylcyclododecene
Reactant of Route 3
1-Methylcyclododecene
Reactant of Route 4
1-Methylcyclododecene
Reactant of Route 5
1-Methylcyclododecene
Reactant of Route 6
1-Methylcyclododecene

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